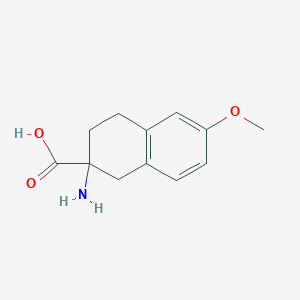

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

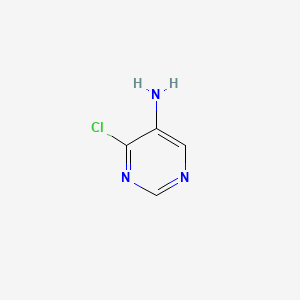

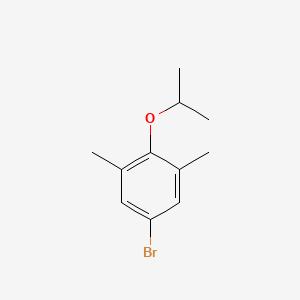

“2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound with the molecular formula C11H14O . It is also known as 1,2,3,4-Tetrahydro-6-methoxynaphthalene, 6-Methoxytetralin, 6-Methoxy-1,2,3,4-tetrahydronaphthalene, and methyl 1,2,3,4-tetrahydro-6-naphthyl ether .

Molecular Structure Analysis

The molecular structure of “2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

While specific chemical reactions involving “2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” are not available, it’s known that urea derivatives have been prepared from 1,2,3,4-tetrahydronaphthalene-2-carboxylic acids .Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is 162.2283 . More specific physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Medicine: Antiviral and Antimicrobial Applications

This compound has been studied for its potential in creating new antiviral agents. Derivatives of indole, which share a similar structure, have shown inhibitory activity against influenza A and other viruses . The ability to interfere with viral replication makes this compound a valuable asset in the development of new antiviral medications.

Environmental Science: Pollution Mitigation

In environmental science, derivatives of this compound could be used in processes aimed at reducing pollution. For example, its role in the degradation of certain herbicides and pollutants through photocatalytic processes has been explored, which could lead to more effective ways of cleaning up environmental contaminants .

Materials Science: Advanced Material Synthesis

The compound’s derivatives are being explored for their use in the synthesis of advanced materials. Its structural properties could contribute to the development of new polymers or coatings with unique characteristics, such as enhanced durability or specialized conductivity .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, this compound could be used as a standard or reagent in chromatographic techniques or spectroscopy. Its unique properties may allow for the precise measurement and identification of other substances in complex mixtures .

Biochemistry: Enzyme Inhibition

The compound has potential applications in biochemistry, particularly in the study of enzyme reactions. It could act as an inhibitor for specific enzymes, allowing researchers to better understand enzymatic pathways and their implications in various diseases .

Pharmacology: Drug Development

In pharmacology, the compound’s derivatives could be used to develop new drugs. Its ability to bind with high affinity to multiple receptors can be harnessed to create medications with targeted effects for diseases like cancer, diabetes, and Alzheimer’s .

Neuroscience: Neurotransmitter Research

The structural similarity of this compound to tryptophan suggests potential applications in neuroscience, particularly in the study of neurotransmitter systems and their role in brain function and behavior .

Agriculture: Plant Growth Regulation

Indole derivatives, related to this compound, are known to influence plant growth. This compound could be used to synthesize analogs of plant hormones, aiding in the regulation of plant development and stress responses .

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Propiedades

IUPAC Name |

2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-10-3-2-9-7-12(13,11(14)15)5-4-8(9)6-10/h2-3,6H,4-5,7,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQYWHRDCDMIRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(C(=O)O)N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525862 |

Source

|

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

CAS RN |

35581-10-3 |

Source

|

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)

![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)